Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a combination of indole and dihydropyridine moieties The indole structure is known for its presence in many biologically active molecules, while the dihydropyridine ring is a common feature in calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of indole to form 6-nitroindole. This intermediate is then subjected to a series of reactions to introduce the dihydropyridine ring and the tert-butyl ester group.
Nitration of Indole: Indole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-nitroindole.
Formation of Dihydropyridine Ring: The 6-nitroindole is reacted with an appropriate aldehyde and ammonia or an amine in the presence of a catalyst to form the dihydropyridine ring.
Introduction of Tert-butyl Ester: The final step involves esterification with tert-butyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of indole and dihydropyridine derivatives on biological systems. It may serve as a probe to investigate the role of calcium channels in cellular processes.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a lead compound for the development of new drugs, particularly those targeting calcium channels or other related pathways. Its derivatives could be explored for their potential as antihypertensive agents or other therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate likely involves its interaction with calcium channels, similar to other dihydropyridine derivatives. The compound may bind to the L-type calcium channels, inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure. The nitro group on the indole ring may also contribute to its biological activity by participating in redox reactions within the cell.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Indole-3-carboxaldehyde: An indole derivative used in the synthesis of various biologically active compounds.
Tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate: A similar compound without the nitro group, used for comparison in biological studies.
Uniqueness
Tert-butyl 4-(6-nitro-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of both the nitro group and the dihydropyridine ring. This combination may enhance its biological activity and provide a broader range of applications compared to similar compounds. The nitro group can participate in additional redox reactions, potentially leading to unique pharmacological effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(6-nitro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(22)20-8-6-12(7-9-20)15-11-19-16-10-13(21(23)24)4-5-14(15)16/h4-6,10-11,19H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTESQFJZJKEXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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